molecular formula C18H28N2O B5147504 {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol

{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol

Katalognummer B5147504
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: WRTUWLCILMJTCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol, also known as U-69593, is a synthetic opioid compound that exhibits high affinity and selectivity for kappa opioid receptors. It was first synthesized in the 1980s and has since been extensively studied for its potential use in pain management and addiction treatment.

Wissenschaftliche Forschungsanwendungen

{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to produce analgesic effects in animal models of acute and chronic pain. Additionally, {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and may have potential as a treatment for drug addiction.

Wirkmechanismus

{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol acts as a selective agonist for kappa opioid receptors, which are primarily located in the brain and spinal cord. Activation of these receptors produces analgesic effects and may also play a role in the regulation of mood and reward. Unlike other opioid compounds, {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol does not produce significant respiratory depression or gastrointestinal effects.
Biochemical and Physiological Effects:
{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol produces a range of biochemical and physiological effects that are mediated by its actions on kappa opioid receptors. These effects include analgesia, sedation, and dysphoria. {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol has also been shown to produce antinociceptive effects in animal models of inflammatory pain and neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol in lab experiments is its high selectivity for kappa opioid receptors, which allows for more precise manipulation of these receptors without affecting other opioid receptors. However, one limitation of using {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol is its relatively low potency compared to other opioid compounds, which may require higher doses to achieve desired effects.

Zukünftige Richtungen

Future research on {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol may focus on its potential use in the treatment of chronic pain and drug addiction. Additionally, further studies may explore the underlying mechanisms of {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol's analgesic and anti-addictive effects, as well as potential side effects and safety concerns. Finally, the development of more potent and selective kappa opioid receptor agonists may lead to the discovery of new therapeutic options for pain management and addiction treatment.

Synthesemethoden

The synthesis of {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol involves a multistep process that starts with the reaction of 2-pyrrolidinone with N-benzylpiperidine to form N-benzyl-2-pyrrolidinone. This intermediate is then reacted with phenylacetic acid to form N-benzyl-2-phenylacetylpyrrolidine. The final step involves the reduction of the carbonyl group to form {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol. The overall yield of this process is approximately 20%.

Eigenschaften

IUPAC Name

[1-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c21-15-18-7-4-11-20(18)17-9-13-19(14-10-17)12-8-16-5-2-1-3-6-16/h1-3,5-6,17-18,21H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTUWLCILMJTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)CCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.